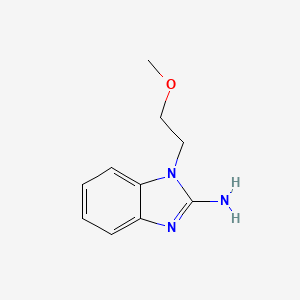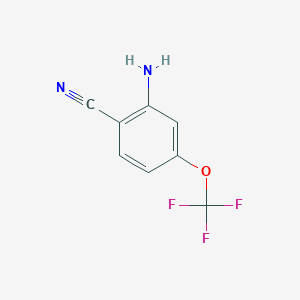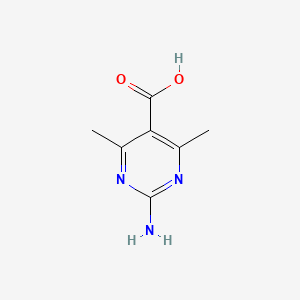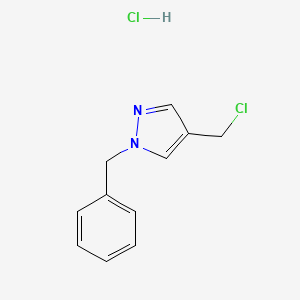
1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine” is likely to be an organic compound containing a benzodiazole ring, which is a type of heterocyclic aromatic ring consisting of fused benzene and diazole rings. The 2-methoxyethyl group attached to the benzodiazole ring could potentially influence the compound’s physical and chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis involves the formation of the benzodiazole ring, possibly through a condensation reaction, followed by the attachment of the 2-methoxyethyl group .Molecular Structure Analysis
The molecular structure of this compound would include a benzodiazole ring with a 2-methoxyethyl group attached. The presence of nitrogen atoms in the benzodiazole ring and the ether group in the 2-methoxyethyl group could potentially influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the benzodiazole ring and the 2-methoxyethyl group. The nitrogen atoms in the benzodiazole ring could potentially participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the benzodiazole ring and the 2-methoxyethyl group. For instance, the benzodiazole ring could contribute to the compound’s aromaticity and stability, while the 2-methoxyethyl group could influence its solubility .Applications De Recherche Scientifique
Coordination Chemistry and Anticancer Potential
The compound and its derivatives have been investigated for their potential in coordination chemistry and anticancer activities. For instance, benzimidazole ligands similar to 1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-amine and their palladium(II) and platinum(II) complexes have been synthesized. These complexes were explored for their potential as anticancer compounds. Physico-chemical techniques, including theoretical calculations and natural bond orbital analysis, revealed strong coordination bonds and square-planar geometries around the metallic center. The complexes demonstrated activity against various cancer cell lines, comparable to cisplatin, highlighting their potential in cancer therapy (Ghani & Mansour, 2011).
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of novel heterocyclic compounds. For example, sonification of a related compound in the presence of LiF led to the formation of reactive azomethine ylides, which were intercepted by cyclic thioketones to give spirocyclic 1,3-thiazolidines. This synthesis demonstrates the compound's role in the formation of complex structures with potential biological activities (Gebert et al., 2003).
Biological Activity and Pharmacological Potential
Various derivatives of the compound have been synthesized and investigated for their biological activities. For instance, studies have synthesized certain derivatives and evaluated their antibacterial activity. The results indicated that derivatives with chlorine substituents showed significant toxicity against bacteria, with the compound having a methoxy group being more toxic (Uma et al., 2017). Moreover, Schiff bases derived from similar compounds exhibited DNA protective ability against oxidative mixtures and showed strong antimicrobial activity against certain bacteria. Some compounds also exhibited cytotoxicity on cancer cell lines, indicating their potential in chemotherapy (Gür et al., 2020).
Mécanisme D'action
Target of Action
Similar compounds such as rilapladib and 2-[(2-methoxyethyl)amino]-4-(4-oxo-1,2,3,4-tetrahydro-9H-carbazol-9-yl)benzamide target the lipoprotein-associated phospholipase A2 (Lp-PLA2) and Heat shock protein HSP 90-alpha respectively. These targets play crucial roles in the formation of atherosclerotic plaques and protein maturation respectively .
Mode of Action
A compound with a similar 2’-o-(2-methoxyethyl) modification, rilapladib, acts as an inhibitor of lp-pla2 . This enzyme is associated with the formation of atherosclerotic plaques, and its inhibition would be expected to stop the build-up of these plaques .
Biochemical Pathways
The inhibition of lp-pla2 by rilapladib, a compound with a similar 2’-o-(2-methoxyethyl) modification, would affect the pathway of atherosclerotic plaque formation .
Pharmacokinetics
Compounds with a similar 2’-o-(2-methoxyethyl) modification, such as mipomersen and 2’-o-(2-methoxyethyl)-modified oligonucleotide analogs, have been studied .
Result of Action
The inhibition of lp-pla2 by rilapladib, a compound with a similar 2’-o-(2-methoxyethyl) modification, would be expected to stop the build-up of atherosclerotic plaques, which could be a potential result of its action .
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-(2-Methoxyethyl)-1H-1,3-benzodiazol-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with organic cation transporters, specifically human organic cation transporter 1 (OCT1) and organic cation transporter 2 (OCT2). These interactions facilitate the uptake of the compound into cells, influencing its distribution and efficacy . Additionally, this compound may exhibit nucleophilic properties, allowing it to participate in various biochemical reactions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to down-regulate survivin, a protein that inhibits apoptosis, thereby promoting cell death in cancer cells . This modulation of gene expression and cell signaling pathways highlights the potential therapeutic applications of this compound in cancer treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to organic cation transporters, facilitating its uptake into cells Additionally, it may inhibit or activate enzymes involved in various biochemical pathways, leading to changes in gene expression and cellular function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its degradation products may have different biological activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular processes, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the down-regulation of survivin and induction of apoptosis in cancer cells . At higher doses, it may cause toxic or adverse effects, including potential damage to organs and tissues . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s efficacy and toxicity, making it essential to understand its metabolism for therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Organic cation transporters, such as OCT1 and OCT2, play a crucial role in the uptake and distribution of the compound . These transporters facilitate the movement of this compound into cells, influencing its localization and accumulation in different tissues.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound may localize to the cytoplasm, nucleus, or other subcellular structures, where it exerts its biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
1-(2-methoxyethyl)benzimidazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-14-7-6-13-9-5-3-2-4-8(9)12-10(13)11/h2-5H,6-7H2,1H3,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANHAEVBPONKUKB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=CC=CC=C2N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethanone, 2-bromo-1-[2-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B1373438.png)
![Benzyl 4-[methoxy(methyl)amino]-4-oxobutanoate](/img/structure/B1373439.png)

![5-Bromo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1373441.png)
![Benzo[C]isothiazol-4-amine](/img/structure/B1373442.png)




![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)

